molecular formula C18H14N4OS B12524649 5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one

5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one

Cat. No.: B12524649
M. Wt: 334.4 g/mol
InChI Key: NIBZOVJYKCOVPP-UHFFFAOYSA-N
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Description

5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique triazepinoquinoline structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a quinoline derivative with a thioamide in the presence of a suitable catalyst can yield the desired triazepinoquinoline structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and triazepine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one is unique due to its triazepinoquinoline core, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and development.

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

5-methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one

InChI

InChI=1S/C18H14N4OS/c1-11-15-16(19-18(24)21-20-11)13-9-5-6-10-14(13)22(17(15)23)12-7-3-2-4-8-12/h2-10H,1H3,(H2,19,21,24)

InChI Key

NIBZOVJYKCOVPP-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)NC2=C1C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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